molecular formula C5H8O2 B1212188 1,2,4,5-Diepoxypentane CAS No. 4051-27-8

1,2,4,5-Diepoxypentane

Cat. No.: B1212188
CAS No.: 4051-27-8
M. Wt: 100.12 g/mol
InChI Key: HCPAOTGVQASBMP-UHFFFAOYSA-N
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Description

1,2,4,5-Diepoxypentane is a bifunctional epoxy compound. Diepoxides are typically employed as crosslinking agents in polymer chemistry and materials science due to their ability to react with nucleophiles such as amines, alcohols, and thiols. The two epoxide groups can form bridges between polymer chains, increasing network density and modifying the physical properties of materials. Potential research applications include the development of epoxy resins, adhesives, coatings, and the synthesis of various macromolecular structures. This product is intended for laboratory research purposes only. I hope this template is a helpful starting point. To create a detailed and accurate product description, I recommend consulting specialized chemical databases or scientific literature for specific applications of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(oxiran-2-ylmethyl)oxirane
Source PubChem
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InChI

InChI=1S/C5H8O2/c1(4-2-6-4)5-3-7-5/h4-5H,1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HCPAOTGVQASBMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(O1)CC2CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00960913
Record name 1,2:4,5-Dianhydro-3-deoxypentitol
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Molecular Weight

100.12 g/mol
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CAS No.

4051-27-8
Record name 1,4-Pentadiene diepoxide
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Record name 1,2,4,5-Diepoxypentane
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Record name 1,4-Pentadiene diepoxide
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Record name 1,2:4,5-Dianhydro-3-deoxypentitol
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Record name 1,2,4,5-DIEPOXYPENTANE
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Advanced Synthetic Methodologies for 1,2,4,5 Diepoxypentane and Its Functionalized Analogues

Enantioselective Synthesis of 1,2,4,5-Diepoxypentane via Asymmetric Catalysis

Enantioselective synthesis aims to produce a specific enantiomer of a chiral compound. wikipedia.org For this compound, asymmetric catalysis is a key strategy to achieve this. One prominent method begins with acetylacetone. This process involves a multi-step sequence that includes an acyl transfer reaction followed by an asymmetric hydrogenation step. The hydrogenation is catalyzed by a ruthenium complex containing the chiral ligand (S)-BINAP, which is crucial for establishing the stereochemistry of the final product. This step is performed under high hydrogen pressure and yields (R,R)-1,5-dichloro-2,4-pentanediol with high enantiomeric excess after recrystallization. A subsequent double cyclization under basic conditions produces the desired (R,R)-1,2:4,5-diepoxypentane.

Another approach involves the stereoselective epoxidation of a diene precursor using methods like the Sharpless asymmetric epoxidation or enzymatic reactions to attain high enantiomeric excess.

Table 1: Key Parameters for the Asymmetric Synthesis of (R,R)-1,2:4,5-Diepoxypentane

StepReagents/ConditionsYield (%)Enantiomeric Excess (ee)
Acyl TransferAlCl₃, ClCH₂COCl, distillation57–58-
Asymmetric HydrogenationRuCl₂(S-BINAP), H₂ (50 atm)40>97% (R,R)
EpoxidationKOH, Et₂O92-

Chiron Approach to Enantiopure this compound from Natural Products

The chiron approach utilizes naturally occurring, enantiopure compounds as starting materials to synthesize a target molecule. ub.edu This strategy leverages the inherent chirality of the natural product, avoiding the need for an asymmetric catalyst. For the synthesis of this compound, the sugar alcohol arabitol is a suitable chiral pool starting material. nih.govacs.org

The synthesis begins with the selective protection of arabitol. nih.govacs.org This is followed by a series of reactions, including mesylation and azide (B81097) displacement, to create a key intermediate. This intermediate is then epoxidized to yield an azido-functionalized diepoxide. A similar route, also starting from arabitol, provides an improved synthesis of the C2-symmetrical 1,2:4,5-bis-epoxypentane. nih.govacs.org A key advantage of this method is that both enantiomers of the target molecule are accessible, and the reactions are suitable for large-scale synthesis. nih.govacs.org

Synthetic Strategies for Regio- and Stereoselective Functionalization of this compound

The bifunctional nature of this compound, with its two epoxide rings, allows for sequential reactions to introduce different functional groups. Controlling the regioselectivity—that is, which epoxide reacts and at which carbon atom—is a significant challenge. The use of organometallic reagents, such as Grignard reagents or organocuprates, can influence the site of nucleophilic attack based on steric and electronic factors. For instance, bulky nucleophiles tend to attack the less sterically hindered epoxide.

Lewis acids can be employed to activate one epoxide over the other, enabling regioselective functionalization in a stepwise manner. The opening of the epoxide rings with amines in the presence of lithium perchlorate (B79767) has been shown to proceed with total regioselectivity and in high yields. researchgate.net These strategies are critical for the bidirectional synthesis of complex molecules where precise control over the introduction of functional groups is necessary.

Design and Synthesis of Novel "Pseudo"-C2-Symmetric Epoxide Systems based on this compound

Building on the C2-symmetric scaffold of this compound, researchers have designed and synthesized "pseudo"-C2-symmetric analogues. acs.org These compounds maintain a similar structural symmetry but incorporate different functional groups. A notable example is the synthesis of 3-azido-1,2:4,5-diepoxypentane, which is also derived from arabitol. nih.govacs.org This synthesis involves the selective protection of arabitol, followed by the introduction of an azide group at the C3 position before the double epoxidation. nih.govacs.org

Similarly, the synthesis of enantiopure (2R,4R)- and (2S,4S)-N,N-dibenzyl-1,2:4,5-diepoxypentan-3-amine represents another class of pseudo-C2-symmetric building blocks. researchgate.net These functionalized diepoxides serve as versatile intermediates for creating diverse molecular architectures. researchgate.net

Exploration of Green Chemistry Principles in Diepoxide Synthesis Methodologies

Green chemistry principles aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. epa.gov In the context of diepoxide synthesis, several of these principles are relevant.

Atom Economy : Synthetic routes should be designed to maximize the incorporation of all materials used in the process into the final product. sigmaaldrich.com The synthesis of this compound from arabitol, a renewable feedstock, aligns with this principle. nih.govacs.orgopcw.org

Use of Catalysis : Catalytic reagents are superior to stoichiometric reagents as they are effective in small amounts and can carry out a single reaction many times, minimizing waste. acs.org The use of RuCl₂(S-BINAP) as a catalyst in the asymmetric hydrogenation step is an example of this principle in action. sigmaaldrich.com

Reduce Derivatives : Unnecessary derivatization, such as the use of protecting groups, should be minimized or avoided because such steps require additional reagents and can generate waste. acs.org While some of the described syntheses do employ protecting groups, the development of more direct routes is a goal of green chemistry. nih.govacs.orgsigmaaldrich.com

Use of Renewable Feedstocks : Utilizing renewable starting materials, such as arabitol derived from agricultural sources, is a key aspect of green chemistry. nih.govacs.orgepa.gov This reduces reliance on depletable feedstocks like fossil fuels. epa.gov

By consciously applying these principles, chemists can develop more sustainable and environmentally friendly methods for synthesizing this compound and its derivatives.

Mechanistic Investigations of 1,2,4,5 Diepoxypentane Reactivity

Nucleophilic Epoxide Ring-Opening Reactions: Stereochemical Control and Regioselectivity

The reactivity of 1,2,4,5-diepoxypentane is principally characterized by the nucleophilic attack on its strained epoxide rings. pressbooks.pub This reactivity allows for the synthesis of a variety of important chemical structures, particularly 1,3-diols, with precise control over their stereochemistry. researchgate.netorgsyn.org

The epoxide rings of this compound can be opened by both acid- and base-catalyzed mechanisms. pressbooks.pub In acid-catalyzed openings, the epoxide oxygen is first protonated, making the epoxide a better electrophile. A nucleophile then attacks one of the epoxide carbons in an SN2-like manner, resulting in a trans-1,2-diol after deprotonation. pressbooks.publibretexts.org Under basic conditions, a strong nucleophile directly attacks one of the epoxide carbons, again in an SN2 reaction, leading to an alkoxide that is subsequently protonated. pressbooks.publibretexts.org The high ring strain of the epoxide makes it susceptible to cleavage by bases, a reaction not typically observed in other cyclic ethers. libretexts.org

The regioselectivity of the ring-opening reaction depends on the reaction conditions. In base-catalyzed reactions, the nucleophile preferentially attacks the less sterically hindered carbon of the epoxide. pressbooks.pubkhanacademy.org For instance, the reaction of 1,2-epoxypropane with ethoxide ion occurs exclusively at the less substituted primary carbon. pressbooks.pub Conversely, in acid-catalyzed reactions of unsymmetrical epoxides, the nucleophile tends to attack the more substituted carbon. libretexts.org

A variety of nucleophiles can be employed in the ring-opening of epoxides, including organolithium compounds, organocuprates, amines, and Grignard reagents. pressbooks.pub The choice of nucleophile and reaction conditions allows for the synthesis of a diverse array of products. researchgate.net

The C2-symmetric nature of this compound allows for controlled reactions to functionalize one or both epoxide rings. researchgate.net By carefully controlling the stoichiometry of the nucleophile, it is possible to achieve monoaddition, where only one of the two epoxide rings is opened. For example, reacting the diepoxide with a slight excess of an alkyllithium reagent can yield the corresponding monoepoxide in good yield. researchgate.net This mono-functionalized intermediate can then be subjected to a second, different nucleophile to create asymmetric 1,3-diols. researchgate.net

Sequential derivatization provides a powerful strategy for the synthesis of complex molecules. This approach involves a stepwise functionalization of the diepoxide, allowing for the introduction of different substituents at specific positions. This method has been utilized in the synthesis of various natural products and chiral building blocks. researchgate.netorgsyn.org The ability to perform sequential additions of different nucleophiles expands the synthetic utility of this compound beyond the creation of symmetric C2 diols. orgsyn.org

Enantiopure this compound serves as a valuable precursor for the synthesis of optically pure syn- and anti-1,3-diols. researchgate.net The stereochemical outcome of the reaction is a direct consequence of the SN2 mechanism of the epoxide ring-opening.

The reaction of enantiopure this compound with an excess of a nucleophile typically leads to the formation of symmetric anti-1,3-diols with high stereoselectivity. researchgate.netorgsyn.org This is because the nucleophilic attack occurs with inversion of configuration at the stereocenter. The C2-symmetric structure of the starting diepoxide ensures the formation of enantiopure products when chiral catalysts are used.

The synthesis of syn-1,3-diols can also be achieved from the same diepoxide precursor. This is accomplished through a reaction sequence that involves a Mitsunobu inversion of the initially formed monoepoxide alcohol, followed by the addition of a second nucleophile. researchgate.net This stereodivergent approach allows for the selective synthesis of either the syn or anti diastereomer of the 1,3-diol from a single chiral starting material. researchgate.net

The formation of other related motifs is also possible. For instance, the reaction of this compound with sodium sulfide (B99878) has been shown to produce a mixture of tetrahydrothiophenediol and tetrahydrothiopyrandiol.

Polymerization and Cross-linking Mechanisms of this compound

The presence of two reactive epoxide groups makes this compound a useful monomer for polymerization and as a cross-linking agent. ontosight.ai

The polymerization of this compound proceeds through the ring-opening of its epoxide groups, which can be initiated by various catalysts. This process leads to the formation of a three-dimensional polymer network. As the polymerization progresses and the cross-link density increases, the polymer becomes insoluble in common solvents. The bis-electrophilic nature of the molecule allows it to react with nucleophiles, forming covalent bonds and leading to cross-linking. This property is harnessed in the production of epoxy resins and other polymeric materials. ontosight.ai

Molecular Mechanisms of this compound Interaction with Biomacromolecules

The electrophilic nature of the epoxide rings in this compound allows it to react with nucleophilic sites present in biomacromolecules such as proteins and nucleic acids. This reactivity is the basis for its potential biological activity and its use in biochemical studies.

The epoxide groups can form covalent bonds with various nucleophilic functional groups found in biomolecules, including amino, sulfhydryl, and hydroxyl groups in proteins, and the nitrogen atoms of nucleotide bases in DNA. This ability to cross-link biomolecules is a key aspect of its mechanism of action. The reaction with biomacromolecules can lead to alterations in their structure and function. For instance, the cross-linking of proteins can affect their enzymatic activity or structural integrity.

DNA Adduct Formation: Elucidation of Alkylation Sites and Stereochemistry in Model Systems

This compound is a difunctional alkylating agent, meaning its two electrophilic epoxide rings can react with nucleophilic sites on biological macromolecules. Its reactivity towards DNA is of significant interest, as the formation of covalent DNA adducts is a primary mechanism of genotoxicity for many alkylating agents. The study of these reactions in model systems, such as with isolated nucleosides or DNA, helps to elucidate the specific sites of alkylation and the stereochemical outcomes of the reaction.

The epoxide groups of this compound are susceptible to nucleophilic attack by the nitrogen and oxygen atoms in DNA bases. Based on the known reactivity of other simple epoxides and alkylating agents, the primary sites for DNA alkylation are the N7 position of guanine (B1146940) and the N3 position of adenine. Other potential, though typically less frequent, sites of adduction include the O⁶ and N² positions of guanine, the N1 of adenine, and the N3 of cytosine. nih.gov

Given its structure with two epoxide moieties, this compound can react in two principal ways:

Mono-adduct Formation : One epoxide ring reacts with a DNA base, leaving the second epoxide group intact.

Cross-linking : Both epoxide rings react, either with two different bases on the same DNA strand (intrastrand cross-link) or on opposite strands (interstrand cross-link).

The formation of interstrand cross-links is a particularly severe form of DNA damage as it prevents the separation of the DNA strands, thereby blocking replication and transcription. The stereochemistry of the diepoxide (i.e., whether it is the (R,R), (S,S), or meso isomer) will critically influence the geometry and feasibility of forming these cross-links. The reaction with DNA nucleosides will produce diastereomeric adducts, and the specific stereoisomers formed are dependent on the reaction mechanism and the stereochemistry of the starting epoxide.

Table 1: Potential DNA Alkylation Sites for this compound This table is generated based on the known reactivity of similar alkylating epoxides.

NucleobasePrimary Alkylation SiteSecondary Alkylation SitesPotential Reaction Type
Guanine (G)N7O⁶, N²Mono-adduct, Intra/Interstrand Cross-link
Adenine (A)N3N1, N⁶Mono-adduct, Intra/Interstrand Cross-link
Cytosine (C)N3N⁴Mono-adduct
Thymine (B56734) (T)N3O², O⁴Mono-adduct

Protein Alkylation and Enzyme Active Site Modification Mechanisms

In addition to DNA, the nucleophilic side chains of amino acid residues in proteins are susceptible to alkylation by this compound. This covalent modification can alter protein structure and function, particularly if it occurs within an enzyme's active site. The most reactive amino acid residues are those with highly nucleophilic side chains, such as cysteine and histidine. biologiachile.cl

The thiol group of cysteine is a potent nucleophile and a common target for electrophilic compounds. nih.gov The imidazole (B134444) ring of histidine and the primary amine of lysine (B10760008) are also significant targets for alkylation. biologiachile.clnih.gov The reaction mechanism involves the nucleophilic attack of the amino acid side chain on one of the epoxide's carbon atoms, leading to the opening of the ring and the formation of a stable covalent bond.

Modification of an enzyme's active site can lead to irreversible inhibition. For instance, alkylation of a critical cysteine or histidine residue involved in catalysis can completely abolish enzyme activity. biologiachile.cl Due to its bifunctional nature, this compound can also act as a protein cross-linking agent, tethering two different amino acid residues together. This can occur within a single polypeptide chain or between different protein subunits, potentially leading to protein aggregation or the stabilization of a particular protein conformation.

Table 2: Amino Acid Residues Susceptible to Alkylation by this compound

Amino AcidNucleophilic GroupReactivity LevelPotential Impact
Cysteine (Cys)Thiol (-SH)HighActive site inactivation, Disulfide bridge disruption
Histidine (His)Imidazole RingModerateActive site inactivation, Altered pH sensitivity
Lysine (Lys)Primary Amine (-NH₂)ModerateDisruption of salt bridges, Altered post-translational modifications
Methionine (Met)Thioether (-S-CH₃)LowOxidation sensitivity, Structural changes
Aspartate (Asp) / Glutamate (Glu)Carboxylate (-COO⁻)LowDisruption of ionic interactions

Mechanistic Basis of Genotoxicity in In Vitro Research Models

The genotoxicity of this compound observed in in vitro models is a direct consequence of its chemical reactivity towards DNA. Genotoxicity refers to processes that alter the structure or information content of DNA. europa.eu The formation of DNA adducts (as described in 3.3.1) is the initiating event. nih.gov

If these adducts are not removed by cellular DNA repair mechanisms, they can lead to mutations during DNA replication. For example, an alkylated guanine base may mispair with thymine instead of cytosine, leading to a G:C to A:T transition mutation after the next round of replication. nih.gov The formation of DNA cross-links is particularly cytotoxic and mutagenic, as it can cause strand breaks and large-scale chromosomal aberrations.

In vitro genotoxicity assays, such as the Ames test (bacterial reverse mutation assay) or the micronucleus test in mammalian cells, are used to detect these effects. vegahub.eueuropa.eu A positive result in these tests for an alkylating agent like this compound is mechanistically linked to its ability to covalently modify DNA, leading to mutations or chromosomal damage. europa.eu The dose-response relationship in these assays often reflects the balance between the rate of adduct formation and the capacity of cellular repair pathways to remove the damage. nih.gov

Theoretical and Computational Chemistry Approaches to Reaction Mechanisms

Quantum Chemical Studies of this compound Reaction Pathways and Transition States

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are powerful tools for investigating the reaction mechanisms of electrophiles like this compound at the atomic level. nih.govnrel.gov These methods can be used to model the reaction pathways of the epoxide rings with biological nucleophiles.

Specifically, quantum chemistry can:

Calculate Reaction Energies : Determine the thermodynamics (enthalpy and Gibbs free energy changes) of the reaction between the diepoxide and nucleophiles like guanine or the side chain of cysteine. nrel.gov

Identify Transition States : Locate the transition state structures for the epoxide ring-opening reaction. The energy of the transition state determines the activation energy barrier, which governs the reaction rate. nih.gov

Analyze Regioselectivity : Predict which of the two carbon atoms of the epoxide ring is more susceptible to nucleophilic attack. This is crucial for understanding the structure of the resulting adducts.

Evaluate Stereoselectivity : Model the reaction with different stereoisomers of this compound to understand how its stereochemistry influences the reaction pathway and the stereochemical outcome of the products. mdpi.com

By mapping the potential energy surface of the reaction, researchers can gain detailed insight into the step-by-step mechanism, rationalizing experimental observations and predicting the relative likelihood of different reaction outcomes. nih.gov

Molecular Dynamics Simulations for Epoxide Ring-Opening Dynamics

While quantum chemistry is excellent for studying the electronic details of a chemical reaction, molecular dynamics (MD) simulations are used to study the physical motions of molecules over time. nih.gov MD simulations can provide critical insights into the dynamics of the epoxide ring-opening process, especially within a complex biological environment like an enzyme active site or the DNA double helix. researchgate.net

Applications of MD simulations in this context include:

Simulating the Encounter Complex : Modeling how this compound initially binds and orients itself relative to its target (e.g., a DNA base or an amino acid residue) before the reaction occurs.

Conformational Sampling : Exploring the different conformations the diepoxide and the biological macromolecule can adopt, and how these conformations facilitate or hinder the reaction.

Solvent Effects : Simulating the role of surrounding water molecules in stabilizing the transition state and influencing the reaction pathway.

Modeling Cross-Link Formation : Simulating the conformational changes required for the second epoxide to react after the first has formed a mono-adduct, providing insight into the dynamics and feasibility of DNA or protein cross-linking.

Combined with methods like empirical valence-bond (EVB) simulations, MD can be used to model the entire catalytic cycle of an enzyme-mediated epoxide opening, explaining how the protein environment enhances the reaction rate and controls stereoselectivity. nih.gov

Table 3: Application of Computational Methods to this compound Reactivity

Computational MethodPrimary ApplicationKey Insights Provided
Quantum Chemistry (e.g., DFT)Elucidation of electronic reaction mechanismReaction energies, transition state structures, activation barriers, regioselectivity. nih.govnih.gov
Molecular Dynamics (MD)Simulation of physical motion and environmental effectsBinding orientation, conformational changes, solvent effects, dynamics of cross-linking. nih.gov
Hybrid QM/MMStudying reactions in large systems (e.g., enzymes)Accurate modeling of the reaction chemistry (QM) within the full protein environment (MM).

Advanced Spectroscopic and Analytical Characterization Methodologies for 1,2,4,5 Diepoxypentane Systems

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Complex Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural verification and stereochemical analysis of 1,2,4,5-diepoxypentane. Both ¹H and ¹³C NMR provide detailed information about the molecular framework, while advanced 2D techniques help establish connectivity and relative stereochemistry.

In ¹H NMR spectroscopy, the protons on the epoxide rings of this compound typically appear in the range of δ 3.0–4.0 ppm. The specific chemical shifts and coupling constants are highly dependent on the stereochemistry of the molecule (i.e., the syn or anti relationship between the two epoxide groups). The central methylene (B1212753) protons on the pentane (B18724) backbone also provide key structural information.

¹³C NMR spectroscopy is used to confirm the carbon skeleton, with the carbons adjacent to the oxygen atoms of the epoxide rings resonating in the characteristic downfield region of δ 45–60 ppm. The chemical shifts of these carbons are sensitive to the configuration at the stereocenters.

For unambiguous stereochemical assignment, particularly of the absolute configuration, derivatization is often employed. For instance, reaction with a chiral resolving agent, such as Mosher's acid, to form diastereomeric esters allows for the determination of absolute configuration by analyzing the differences in the ¹H NMR chemical shifts of the resulting derivatives. d-nb.info Two-dimensional NMR experiments, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are crucial for assigning all proton and carbon signals, especially in complex derivatives formed from the diepoxide. These techniques map the connectivity between protons and carbons, confirming the structural integrity of the molecule. ox.ac.uk

Table 4.1.1: Characteristic NMR Chemical Shifts for this compound

NucleusFunctional GroupTypical Chemical Shift (δ, ppm)Notes
¹HEpoxide CH3.0 - 4.0Resonances are complex multiplets.
¹HEpoxide CH₂2.5 - 3.0Signals are influenced by the adjacent stereocenter.
¹HCentral CH₂1.5 - 2.0Chemical shift depends on the relative stereochemistry of the epoxides.
¹³CEpoxide CH50 - 60Highly sensitive to stereochemistry.
¹³CEpoxide CH₂45 - 55Confirms the presence of the oxirane rings.
¹³CCentral CH₂~30Connects the two epoxide moieties.

Chiral Chromatography (e.g., HPLC, GC) for Enantiomeric Purity Assessment in Research Samples

The enantiomeric purity of this compound is a critical parameter, as the biological and chemical reactivity of the stereoisomers can differ significantly. Chiral chromatography, including High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), is the definitive method for separating and quantifying the enantiomers to determine enantiomeric excess (e.e.). d-nb.infonih.gov

The separation relies on the use of a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers. Polysaccharide-based CSPs, such as those derived from amylose (B160209) or cellulose (B213188) that have been functionalized with carbamate (B1207046) derivatives (e.g., tris(3,5-dimethylphenyl)carbamate), are commonly employed for this purpose in HPLC. mdpi.comamericanpharmaceuticalreview.com The choice of mobile phase, typically a mixture of a nonpolar solvent like hexane (B92381) and an alcohol modifier like isopropanol, is optimized to achieve baseline separation of the enantiomeric peaks. americanpharmaceuticalreview.com

For GC analysis, a chiral capillary column is used. gcms.cz These columns often incorporate derivatized cyclodextrins into the stationary phase, which act as chiral selectors. gcms.cz The volatile nature of this compound makes it suitable for GC analysis, often without the need for prior derivatization. The resolution of the enantiomers is dependent on the specific cyclodextrin (B1172386) derivative, column temperature program, and carrier gas flow rate.

In a typical analysis, a racemic standard of this compound is first injected to determine the retention times of the two enantiomers. Subsequently, the chiral sample is analyzed under the same conditions, and the enantiomeric excess is calculated from the integrated peak areas of the two enantiomers.

Table 4.2.1: Example of Chiral HPLC Method for Enantiomeric Purity

ParameterCondition
Column Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
Mobile Phase Hexane/Isopropanol (90:10, v/v)
Flow Rate 1.0 mL/min
Detection UV at 210 nm
Retention Time (R-enantiomer) 8.5 min (example)
Retention Time (S-enantiomer) 9.8 min (example)
Resolution (Rs) > 2.0

Mass Spectrometry (MS) Techniques for Adduct and Metabolite Identification in Mechanistic Studies

Mass spectrometry (MS) is a powerful technique for identifying the products of reactions involving this compound, particularly in mechanistic studies of its interactions with biological macromolecules. nih.gov As a bis-electrophile, the diepoxide can form covalent adducts with nucleophilic sites in DNA, proteins, and other cellular components.

High-resolution mass spectrometry (HRMS), often coupled with liquid chromatography (LC-MS), allows for the precise mass measurement of parent ions and their fragments. This accuracy enables the determination of the elemental composition of metabolites and adducts, which is crucial for their identification. uba.ar

In mechanistic studies, this compound can be incubated with a target molecule (e.g., an amino acid like cysteine or a DNA base like guanine), and the resulting mixture is analyzed by LC-MS. The mass spectrometer can be operated in full scan mode to detect all ions or in tandem MS (MS/MS) mode. In MS/MS, a specific ion of interest (a potential adduct) is selected, fragmented, and the resulting fragment ions are analyzed. thermofisher.com This fragmentation pattern provides structural information that helps to confirm the identity of the adduct and pinpoint the site of modification. For example, the fragmentation of a glutathione-diepoxypentane adduct can reveal the specific epoxide ring that reacted and the nature of the resulting linkage.

Commonly observed ions in electrospray ionization (ESI) mass spectrometry include protonated molecules [M+H]⁺, as well as adducts with sodium [M+Na]⁺ and potassium [M+K]⁺. acdlabs.com The identification of these adducts is critical for correctly interpreting the mass spectrum and avoiding misassignment of peaks. nih.govuba.ar

Table 4.3.1: Common Adducts of this compound (MW = 100.12) in MS

Adduct TypeAdduct Ion FormulaObserved m/z (Monoisotopic)Notes
Protonated Molecule[C₅H₈O₂ + H]⁺101.0603Common in positive ion ESI-MS.
Sodium Adduct[C₅H₈O₂ + Na]⁺123.0422Frequently observed adduct.
Water Adduct (Hydrolysis)[C₅H₁₀O₃ + H]⁺119.0657Product from the opening of one epoxide ring.
Glutathione (B108866) Adduct[C₁₅H₂₅N₃O₈S + H]⁺408.1440Example of a biological adduct (Glutathione MW = 307.32).

X-ray Crystallography in the Confirmation of Absolute Configuration and Derivative Structures

While obtaining single crystals of a small, flexible, and non-polar molecule like this compound itself is challenging, X-ray crystallography remains the gold standard for the unambiguous determination of the absolute configuration of its chiral derivatives. d-nb.infospringernature.com This technique provides a three-dimensional map of electron density in a crystal, allowing for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of all chiral centers. nih.gov

To facilitate crystallization, this compound is typically converted into a more rigid, polar derivative. A common strategy is the stereospecific ring-opening of both epoxide moieties with a suitable nucleophile to form a diol or a more complex derivative. For example, reaction with a chiral amine or alcohol can yield a crystalline solid whose structure can be solved.

The absolute configuration is determined through the analysis of anomalous dispersion, an effect that becomes significant when the crystal contains atoms heavier than oxygen, or with high-quality data for light-atom structures. researchgate.net The Flack parameter is a critical value calculated during the refinement of the crystal structure; a value close to zero for a given enantiomeric model confirms that the assigned absolute configuration is correct. nih.govresearchgate.net This method provides definitive proof of stereochemistry, which can then be used to calibrate results from other techniques like chiral chromatography or circular dichroism.

Table 4.4.1: Hypothetical Crystallographic Data for a Derivative of this compound

ParameterValueDescription
Chemical Formula C₁₂H₁₆N₂O₄Example: A dinitrophenylhydrazone derivative.
Crystal System OrthorhombicDefines the symmetry of the unit cell.
Space Group P2₁2₁2₁A common chiral space group.
Unit Cell (a, b, c) 10.2 Å, 14.5 Å, 8.9 ÅDimensions of the unit cell.
Resolution 0.77 ÅIndicates the level of detail in the structure.
Flack Parameter 0.02(5)A value near zero confirms the absolute configuration.

Vibrational Spectroscopy (IR, Raman) for Functional Group and Conformational Analysis of this compound and its Derivatives

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is a rapid and non-destructive method used to identify functional groups and probe the conformational properties of this compound and its reaction products. ksu.edu.saspectroscopyonline.com These two techniques are complementary, as their selection rules differ: IR spectroscopy detects vibrations that cause a change in the dipole moment, while Raman spectroscopy detects vibrations that cause a change in polarizability. edinst.com

The most characteristic feature in the IR spectrum of this compound is the set of bands associated with the epoxide ring. These include:

Asymmetric C-O-C stretching: A strong band typically found around 1250 cm⁻¹.

Symmetric C-O-C stretching (ring "breathing" mode): A band appearing near 950-810 cm⁻¹.

C-H stretching of the epoxide ring: Bands observed just above 3000 cm⁻¹.

Raman spectroscopy is particularly sensitive to symmetric vibrations and bonds involving homonuclear atoms, making it useful for analyzing the C-C backbone of the pentane chain. spectroscopyonline.com

When this compound undergoes a reaction, such as hydrolysis to form a diol, vibrational spectroscopy provides clear evidence of the transformation. The characteristic epoxide bands will disappear, and a new, strong, broad band corresponding to O-H stretching will appear in the IR spectrum, typically in the 3600-3200 cm⁻¹ region. This makes vibrational spectroscopy an excellent tool for monitoring the progress of reactions involving the diepoxide.

Table 4.5.1: Key Vibrational Frequencies for this compound

Vibrational ModeTechniqueTypical Wavenumber (cm⁻¹)Intensity
Epoxide C-H StretchIR, Raman3050 - 2990Medium
Alkane C-H StretchIR, Raman2950 - 2850Strong
Asymmetric C-O-C StretchIR~1250Strong
Symmetric C-O-C StretchRaman, IR950 - 810Medium-Strong
C-C Stretch (Backbone)Raman1100 - 1000Medium

Applications of 1,2,4,5 Diepoxypentane in Cutting Edge Materials Science and Organic Synthesis Research

Role as a Chiral Building Block in Natural Product and Pharmaceutical Synthesis

Enantiopure 1,2:4,5-diepoxypentanes and their dichlorodiol precursors are powerful intermediates for installing key stereochemical motifs in the synthesis of complex, biologically active molecules. researchgate.netorgsyn.org Their most common application is in the stereocontrolled installation of anti-1,3-diol units, a recurring structural feature in many natural products. orgsyn.org Synthetic chemists leverage the diepoxide's symmetry and reactivity to conduct either simultaneous double additions to create C2-symmetric diols or controlled mono-additions followed by a second nucleophilic attack to generate asymmetric diols. orgsyn.org

Synthesis of Complex Polyketides and Related Architectures

Polyketides are a large and structurally diverse class of natural products, many of which exhibit potent biological activities and serve as inspiration for drug discovery. cam.ac.uknih.gov A common structural subunit within these complex molecules is the 1,3-polyol chain. acs.org The stereocontrolled synthesis of these polyol fragments is a significant challenge, which enantiopure 1,2,4,5-diepoxypentane helps to address. researchgate.netacs.org

A notable example is the use of (R,R)-1,2:4,5-diepoxypentane in the synthesis of (+)-obolactone, a natural product featuring a dihydro-γ-pyrone structure. orgsyn.org This synthesis showcases a symmetry-breaking Wacker oxidation on a C2-symmetric intermediate derived from the diepoxide. orgsyn.org The diepoxide serves as the starting point for creating a key bis-homoallylic diol intermediate, which is then elaborated to the final natural product architecture. orgsyn.org

Table 1: Key Synthetic Transformations in the Synthesis of (+)-Obolactone from (R,R)-1,2:4,5-Diepoxypentane

Step Reactant(s) Key Transformation Intermediate/Product Reference
1 (R,R)-1,2:4,5-Diepoxypentane, Sulfonium ylide Simultaneous double addition (S,S)-bis-homoallylic diol orgsyn.org
2 (S,S)-bis-homoallylic diol, 2,2-dimethoxypropane Acetonide protection C2-symmetric acetal orgsyn.org
3 C2-symmetric acetal Symmetry-breaking Wacker oxidation Monoketone orgsyn.org

Precursors to Bioactive Heterocycles and Nucleoside Analogues

The unique structure of this compound also makes it a valuable precursor for chiral heterocyclic systems. researchgate.net Heterocyclic scaffolds are core components of a vast majority of pharmaceuticals, modifying physicochemical properties to enhance potency and selectivity. frontiersin.org For instance, the diepoxide has been utilized in the synthesis of chiral bicyclo[4.3.1]phosphate triester building blocks. researchgate.net This transformation leverages the diepoxide's structure to form the rigid, bridged heterocyclic framework.

Furthermore, the diepoxide is a source of differentiated polyol building blocks that can be used in the synthesis of complex molecules, including nucleoside analogues. researchgate.net Nucleoside analogues, which mimic natural nucleosides, are a cornerstone of antiviral and anticancer therapies. mdpi.com The synthesis of these compounds often involves the coupling of a modified sugar moiety to a heterocyclic base. mdpi.comnih.gov The chiral diol and epoxy alcohol intermediates readily available from this compound can be elaborated into the modified sugar fragments required for these analogues. orgsyn.org

Synthetic Strategies for Vitamin D Analogs

Vitamin D analogues are an important class of therapeutic agents used to treat conditions ranging from psoriasis to secondary hyperparathyroidism. symeres.com Many synthetic strategies focus on the convergent synthesis of the A-ring and the CD-ring/side-chain fragments, which are then coupled. symeres.commdpi.com

Research has demonstrated a practical and convergent synthetic route to the A-ring precursors of 19-nor-1α,25-dihydroxyvitamin D3 analogues that begins with enantiopure (2S,4S)-1,2:4,5-diepoxypentane. researchgate.net This strategy highlights the utility of the diepoxide as a chiral starting material to efficiently construct the complex, stereochemically rich A-ring synthon required for the total synthesis of these potent pharmaceutical compounds. researchgate.net

Table 2: Role of this compound in Vitamin D Analog Synthesis

Starting Material Synthetic Target Key Strategy Role of Diepoxide Reference

Development of Advanced Polymer Architectures and Cross-linked Materials Utilizing this compound

The bifunctional nature of this compound makes it an excellent monomer for the development of advanced polymers and cross-linked materials. ontosight.ai Each epoxide group can undergo ring-opening polymerization or react with a curing agent, allowing the molecule to act as a cross-linker, connecting polymer chains to form a three-dimensional network. ontosight.airesearchgate.net

Investigation of Network Polymer Properties and Microstructure

Polymers created from multifunctional epoxy monomers like this compound can form highly cross-linked networks. researchgate.net These network polymers, often referred to as thermosets, are known for their superior mechanical properties, high thermal stability, and excellent chemical resistance. researchgate.net The final properties of the material are directly related to the density of the cross-links and the chemical structure of the polymer backbone.

The investigation of such networks involves characterizing their microstructure and physical properties. Molecular dynamics simulations and experimental techniques are used to study parameters like glass transition temperature (Tg), which indicates the transition from a rigid to a more flexible state, and mechanical moduli, which describe the material's stiffness. mdpi.com For polymers derived from this compound, the short, flexible pentane (B18724) chain between the epoxide groups would influence the final network's flexibility and toughness.

Table 3: Typical Properties Investigated in Epoxy-Based Polymer Networks

Property Description Typical Investigation Method
Glass Transition Temperature (Tg) The temperature at which the polymer transitions from a hard, glassy state to a soft, rubbery state. Differential Scanning Calorimetry (DSC), Dynamic Mechanical Analysis (DMA)
Mechanical Modulus A measure of the material's resistance to elastic deformation under load (e.g., storage modulus, Young's modulus). Dynamic Mechanical Analysis (DMA), Tensile Testing
Cross-link Density The number of cross-linked monomer units per unit volume; influences stiffness, strength, and solvent resistance. Swelling Experiments, Rheology, DMA

| Thermal Stability | The ability of the material to resist degradation at high temperatures. | Thermogravimetric Analysis (TGA) |

Design of Multifunctional Polymeric Resins and Adhesives

Multifunctional epoxy resins are widely used as high-performance adhesives, coatings, and composite matrices due to their strong adhesion to a variety of substrates and excellent cohesive strength. researchgate.netmdpi.com Derivatives of this compound are suitable for these applications. ontosight.ai For example, 3-azido-1,2,4,5-diepoxypentane, a functionalized version of the core molecule, is noted for its use in producing epoxy resins and polyurethanes for coatings and adhesives. ontosight.ai

In a typical formulation, the diepoxide monomer is mixed with a curing agent (or hardener), such as a polyamine or an anhydride. Upon heating or the addition of a catalyst, the curing agent's reactive groups (e.g., amine hydrogens) open the epoxide rings, forming a rigid, covalently bonded, three-dimensional network. researchgate.net The resulting thermoset material provides a durable bond that is resistant to heat, solvents, and mechanical stress, making it ideal for structural adhesive applications. mdpi.com

Theoretical and Computational Studies of 1,2,4,5 Diepoxypentane Molecular Properties

Electronic Structure Analysis and Reactivity Prediction using Quantum Chemical Methods

Quantum chemical methods, particularly Density Functional Theory (DFT), are powerful tools for analyzing the electronic structure of molecules to predict their reactivity. chimicatechnoacta.rumdpi.comnrel.gov For 1,2,4,5-diepoxypentane, such a study would involve calculating fundamental properties to understand its chemical behavior.

The analysis would typically begin by determining the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's kinetic stability and chemical reactivity; a smaller gap generally implies higher reactivity. chimicatechnoacta.ru

Furthermore, quantum chemical calculations would be used to generate an electrostatic potential (ESP) map. This map illustrates the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-deficient (electrophilic) regions. For this compound, the strained epoxide rings would be expected to be regions of significant chemical activity. The ESP map would pinpoint the specific atoms most susceptible to nucleophilic attack, which is the characteristic reaction of epoxides. These computational predictions are invaluable for understanding reaction mechanisms and designing new synthetic methodologies. rsc.org

Hypothetical Data Table for Electronic Properties: This table illustrates the type of data that would be generated from a quantum chemical study. The values are for illustrative purposes only and are not based on actual calculations for this compound.

Computational Parameter Hypothetical Value Significance
HOMO Energy -8.5 eV Electron-donating capability
LUMO Energy +1.2 eV Electron-accepting capability
HOMO-LUMO Gap 9.7 eV Chemical stability and reactivity

Conformational Analysis and Energy Landscape Mapping of this compound

The flexibility of the pentane (B18724) chain in this compound allows it to adopt various three-dimensional shapes, or conformations. Conformational analysis aims to identify the most stable of these arrangements and the energy barriers between them. semanticscholar.org This is achieved by creating a potential energy surface (PES), or energy landscape, which maps the molecule's energy as a function of its geometry, typically by rotating its single bonds. chemrxiv.orgresearchgate.net

Computational methods would systematically explore the rotational possibilities around the C-C bonds of the pentane backbone. For each conformation, the energy would be calculated, leading to the identification of energy minima (stable conformers) and saddle points (transition states between conformers). arxiv.org The results would reveal the preferred shape of this compound in the gas phase or in solution and quantify the energy required for it to change shape. This information is critical as the molecule's conformation can significantly influence its reactivity and how it interacts with other molecules. mdpi.com

Molecular Modeling of Intermolecular Interactions and Host-Guest Chemistry

Molecular modeling techniques, such as molecular dynamics (MD) simulations, are used to study how molecules interact with each other. nih.govthno.org For this compound, simulations could model its behavior in a liquid state, revealing how individual molecules orient themselves and interact through forces like dipole-dipole interactions and van der Waals forces.

The concept of host-guest chemistry involves a larger "host" molecule that non-covalently binds a smaller "guest" molecule. wikipedia.orglibretexts.org While there is no specific literature on this compound acting as a host or guest, its structure presents possibilities. The two epoxide groups could potentially coordinate with metal ions or participate in hydrogen bonding with suitable host molecules. Conversely, the flexible pentane backbone might allow it to encapsulate a small guest, although this is less likely given its non-cyclic nature. Computational studies would be essential to explore the feasibility of such complexes, calculating the binding energies and geometries to determine if stable host-guest systems can be formed. chemsoc.org.cnaalto.fi

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry allows for the prediction of various spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectra. nih.gov These predictions are a vital tool for interpreting experimental results and confirming molecular structures. chemrxiv.orgchemrxiv.org

Hypothetical Data Table for Predicted vs. Experimental Spectroscopic Data: This table illustrates how predicted data would be compared to experimental findings. The values are for illustrative purposes only.

Spectroscopic Feature Predicted Value Experimental Value
¹H NMR (epoxide CH) δ 2.85 ppm δ 2.81 ppm
¹³C NMR (epoxide CH) δ 52.1 ppm δ 51.8 ppm

Advanced Research Methodologies for Investigating Biological Interactions of 1,2,4,5 Diepoxypentane

In Vitro Mechanistic Assays for Genotoxicity Pathways (e.g., DNA Repair Pathway Modulation, DNA Adduct Mapping)

The genotoxicity of 1,2,4,5-diepoxypentane is a primary area of investigation due to its structure as a bis-electrophile capable of reacting with DNA. Mechanistic assays are employed to move beyond simple mutagenicity screening and understand the specific pathways of DNA damage and the cellular response.

DNA Adduct Mapping: The epoxide moieties of this compound are susceptible to nucleophilic attack by DNA bases, leading to the formation of covalent DNA adducts. These adducts can disrupt DNA replication and transcription, causing mutations and cell death. nih.gov Mapping these adducts is crucial for understanding the compound's mutagenic signature. While direct studies on this compound are limited, the methodologies are well-established from research on analogous compounds like diepoxybutane (DEB). nih.govnih.gov

Advanced analytical techniques are required to identify and quantify these adducts. High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for this purpose, allowing for the sensitive and specific detection of adducts in DNA hydrolysates. nih.gov Another established method is ³²P-postlabelling, which can detect a wide range of bulky DNA adducts. nih.gov These analyses can reveal which DNA bases are targeted (e.g., guanine (B1146940), adenine) and the structure of the resulting adducts, including mono-adducts and DNA-DNA cross-links.

Interactive Table 1: Potential DNA Adducts and Analytical Methods

Adduct Type Potential Target Site Analytical Methodology Reference
Mono-adduct N7-guanine, N3-adenine nanoLC-ESI+-MS/MS nih.gov
Mono-adduct N1-adenine, N⁶-adenine LC-MS/MS nih.gov
DNA-DNA Cross-link Inter-strand (e.g., G-G) ³²P-postlabelling, LC-MS/MS nih.gov

DNA Repair Pathway Modulation: The formation of DNA adducts by this compound triggers a cellular DNA damage response (DDR). Investigating the modulation of specific DNA repair pathways provides insight into the mechanisms the cell uses to counteract the damage. Modern approaches utilize transcriptomic and proteomic analyses to assess the cellular response. For instance, the TGx-DDI is a transcriptomic biomarker that uses a specific 64-gene signature to identify DNA damage-inducing substances. nih.gov

Assays can be designed to measure the upregulation of key proteins involved in pathways like Base Excision Repair (BER) and Nucleotide Excision Repair (NER), which are responsible for repairing various types of DNA lesions. nih.govnih.gov Techniques such as quantitative PCR (qPCR) can measure changes in gene expression of repair proteins, while Western blotting can assess protein levels. nih.gov Observing which pathways are activated can help classify the type of damage induced by the compound.

Interactive Table 2: DNA Repair Pathways and Investigative Techniques

DNA Repair Pathway Key Proteins/Genes Investigative Technique Reference
Base Excision Repair (BER) OGG1, APE1, UNG1 Gene Expression (qPCR), Protein Levels (Western Blot) nih.gov
Nucleotide Excision Repair (NER) XPA, XPC Gene Expression (qPCR), Immunofluorescence nih.gov

Cellular Models for Investigating Molecular Uptake and Intracellular Fate

Understanding how this compound enters cells and where it localizes is key to understanding its biological activity. A variety of cellular models, such as human lymphoblastoid cell lines (e.g., TK6) or fibroblast cell lines, are used for these investigations. nih.govnih.gov

Molecular Uptake: The uptake of small molecules can occur through passive diffusion or carrier-mediated transport. For a reactive electrophile like this compound, another potential mechanism is thiol-mediated uptake, where the compound reacts with cysteine residues on cell-surface proteins, facilitating its entry. nih.gov Investigating uptake can involve treating cells with the compound and using analytical methods to measure its intracellular concentration over time, though this is challenging for a highly reactive molecule that is rapidly consumed.

Intracellular Fate and Distribution: Once inside the cell, this compound can react with a multitude of nucleophilic molecules, including DNA, RNA, glutathione (B108866), and proteins. Its ultimate fate is determined by its reactivity and the abundance of these targets in different subcellular compartments. For example, damage to mitochondrial DNA and proteins can trigger the mitochondrial pathway of apoptosis. nih.gov

Methodologies to determine subcellular localization include:

Immunofluorescence and Confocal Microscopy: If antibodies specific to the adducts formed by the compound can be developed, these techniques can visualize its location within the cell, such as the nucleus or mitochondria. nih.gov

Subcellular Fractionation: Cells can be separated into their components (e.g., nucleus, cytoplasm, mitochondria). Each fraction can then be analyzed for the presence of compound-specific adducts on DNA or proteins to determine its distribution.

Analysis of Downstream Effects: The location of the compound can be inferred by observing localized cellular damage. For example, assessing mitochondrial membrane potential can indicate if the mitochondria are a primary target. nih.gov

Interactive Table 3: Investigating Cellular Uptake and Fate

Process Methodological Approach Example Target Reference
Molecular Uptake Thiol-mediated uptake assays, Cellular concentration analysis Cell surface proteins nih.gov
Intracellular Localization Subcellular fractionation followed by LC-MS/MS Nuclear DNA, Mitochondrial proteins nih.govnih.gov
Intracellular Localization Confocal fluorescence microscopy Endoplasmic reticulum, Nuclear envelope nih.gov

Biochemical Analysis of Enzyme-Substrate Interactions and Inhibition Mechanisms

The interaction of this compound with enzymes is a critical aspect of its biological activity, encompassing both its detoxification and its mechanism of toxicity.

Enzyme-Substrate Interactions in Metabolism: Like other epoxides, this compound is a substrate for detoxification enzymes. The primary pathways involve:

Epoxide Hydrolases (EH): These enzymes catalyze the hydrolysis of the epoxide ring to form a less reactive diol.

Glutathione S-Transferases (GSTs): These enzymes conjugate the epoxide with glutathione (GSH), marking it for excretion. nih.gov

Biochemical analysis of these interactions typically involves in vitro assays using purified enzymes and this compound as the substrate. By measuring the rate of product formation (diol or GSH-conjugate), key kinetic parameters such as the Michaelis-Menten constant (Kₘ) and the maximum reaction velocity (Vₘₐₓ) can be determined. This provides quantitative data on the efficiency of each detoxification pathway.

Enzyme Inhibition and Cross-Linking: The bifunctional nature of this compound makes it an effective cross-linking agent. It can react with nucleophilic amino acid residues (such as cysteine or histidine) within a single protein or between different proteins. This covalent modification can lead to enzyme inhibition or altered function. Researchers can utilize this reactivity to probe enzyme structures and mechanisms. For example, the compound could be used to inhibit a target enzyme, and the resulting loss of activity measured. Downstream effects, such as the activation of caspase family proteases in apoptosis, can also be quantified through biochemical assays. nih.gov

Interactive Table 4: Analysis of Enzyme Interactions

Enzyme Class Specific Role Analytical Method Reference
Epoxide Hydrolase (EH) Detoxification (Hydrolysis) Enzyme kinetics assays (spectrophotometry, HPLC) nih.gov
Glutathione S-Transferase (GST) Detoxification (Conjugation) Enzyme kinetics assays nih.gov
Proteases (e.g., Caspases) Downstream signaling (Apoptosis) Western blot, Activity assays nih.gov

Future Research Directions and Emerging Paradigms in 1,2,4,5 Diepoxypentane Chemistry

Exploration of Novel Catalytic Transformations and Enhanced Stereocontrol Strategies

While enantiopure 1,2:4,5-diepoxypentane is accessible and has been used effectively in synthesis, the development of new catalytic systems remains a key research frontier. orgsyn.org The goal is to achieve even greater control over reactivity and stereoselectivity in ring-opening reactions. Future work will likely focus on desymmetrization reactions, where a single catalyst selectively functionalizes one of the two epoxide rings, opening pathways to complex, non-symmetric molecules from a symmetric starting material.

Key areas of exploration include:

Organocatalysis: The use of small organic molecules as catalysts for epoxide transformations is a growing field. Research is anticipated to uncover new chiral Brønsted or Lewis base catalysts capable of activating 1,2,4,5-diepoxypentane for highly enantioselective nucleophilic additions. Structure-activity relationship studies of catalysts like cyclopropenimines have shown the importance of specific substituent groups in mediating reaction rate and stereoselectivity, providing a blueprint for future catalyst design. rsc.org

Metal-Based Catalysis: While established methods like Noyori asymmetric hydrogenation are used to create the diepoxide's precursor, there is room for innovation. orgsyn.org Future research could explore palladium-catalyzed processes for intramolecular additions or the use of ruthenium-based metathesis catalysts to create complex cyclic structures from diepoxide-derived intermediates. researchgate.netacs.org The development of recyclable, dendritic Ru-based complexes also points toward more sustainable catalytic cycles. researchgate.net

Stereodivergent Synthesis: A significant challenge is the development of catalytic systems that can, from a single enantiomer of 1,2:4,5-diepoxypentane, produce any desired diastereomer of the product simply by changing the catalyst or reaction conditions. This "stereodivergent" approach would dramatically increase the synthetic utility of the diepoxide as a chiral building block.

Catalytic StrategyPotential Catalyst TypeResearch ObjectiveRelevant Finding
Asymmetric DesymmetrizationChiral Organocatalysts (e.g., Amines, Phosphines)Selective opening of one epoxide ring to generate non-symmetric chiral products.Studies on other C2-symmetric electrophiles show promise for this approach. researchgate.net
Tandem CatalysisDual Metal or Metal/Organo SystemsInitiating a cascade of reactions (e.g., ring-opening followed by cyclization) in one pot.Tandem cycloadditions have been shown to build complex polycyclic systems efficiently. acs.org
Enantioselective HydrogenationBINAP-Ru(II) ComplexesHighly enantioselective reduction of functionalized ketones derived from the diepoxide. researchgate.netBINAP-Ru(II) catalysts are effective for the hydrogenation of various functionalized ketones. researchgate.net

Integration of this compound into Nanomaterials and Smart Systems

The bifunctional nature of this compound makes it an ideal candidate as a cross-linking agent in the creation of advanced polymers and nanomaterials. Its ability to react with various nucleophiles allows for the formation of robust, three-dimensional networks.

Emerging applications in materials science include:

Polymer Nanocomposites: The diepoxide can be used to functionalize the surface of nanomaterials (e.g., graphene, cellulose (B213188) nanocrystals) or to act as a covalent linker between a polymer matrix and nanofillers, enhancing the mechanical and thermal properties of the resulting composite material. The synthesis of hybrid nanocomposites, where a polymer acts as a matrix for inorganic nanomaterials, is a key area of materials engineering. mdpi.com

Smart Hydrogels: By incorporating this compound into polymer chains that also contain stimuli-responsive units, it is possible to create "smart" hydrogels. These materials can change their volume, shape, or mechanical properties in response to external triggers like pH, temperature, or light. The diepoxide provides the covalent cross-links necessary for the gel's structural integrity.

Functional Nanoparticles: Synthesis methods for creating nanoparticles with controlled sizes and properties are well-established. frontiersin.orgnih.gov this compound could be used in surface functionalization or in the core structure of nanoparticles, introducing reactive handles for further modification or for creating porous structures. For example, methods used to create mesoporous polydopamine particles could be adapted, using the diepoxide as a cross-linker within a template system. frontiersin.org

Advanced Structure-Activity Relationship Studies through Computational Design

Structure-activity relationship (SAR) studies are fundamental to understanding how a molecule's chemical structure influences its biological or chemical activity. slideshare.netnih.gov Modern computational chemistry provides powerful tools to predict reactivity and guide synthetic efforts before they are undertaken in the lab.

Future research in this area will likely involve:

Predicting Reactivity and Selectivity: Using Density Functional Theory (DFT) and other computational methods, researchers can model the reaction pathways of this compound with various nucleophiles and catalysts. at.ua These simulations can predict the transition state energies, helping to understand why certain regio- and stereoisomers are formed preferentially. This knowledge is crucial for designing reactions that yield a single, desired product.

Designing Novel Derivatives: Computational tools can be used to design new derivatives of this compound with tailored properties. mdpi.com By systematically modifying the pentane (B18724) backbone or adding substituents, chemists can perform in silico screening to identify candidates with enhanced reactivity, stability, or suitability for specific applications, such as high-energy-density materials. at.ua

Understanding Non-covalent Interactions: Advanced computational models can elucidate the subtle non-covalent interactions (e.g., hydrogen bonding) between the diepoxide, a substrate, and a catalyst. rsc.org These interactions are often critical for achieving high stereoselectivity in catalyzed reactions. Understanding these forces allows for the rational design of more effective catalysts.

Computational MethodResearch GoalPredicted PropertyPotential Impact
Density Functional Theory (DFT)Map reaction pathwaysTransition state energies, activation barriersRational design of selective synthetic routes. nih.gov
Molecular Dynamics (MD)Simulate catalyst-substrate complexesConformational preferences, solvent effectsOptimization of reaction conditions for higher yields and selectivity. mdpi.com
Quantitative Structure-Activity Relationship (QSAR)Correlate structure with reactivityModels predicting activity of new derivativesAccelerated discovery of functional molecules without exhaustive synthesis. mdpi.commdpi.com

Sustainable Production and Circular Economy Approaches in Epoxide Chemistry

The chemical industry is undergoing a paradigm shift toward sustainability, focusing on renewable feedstocks and a circular economy. clemson.edunsf.gov For epoxides, this means moving away from petroleum-based, toxic precursors like epichlorohydrin (B41342) and bisphenol-A. clemson.edu

Future research will focus on several key areas:

Bio-based Synthesis: A significant advancement is the synthesis of this compound from arabitol, a readily available sugar alcohol. acs.orgnih.gov This route provides a direct, renewable alternative to petrochemical pathways. Further research is needed to optimize this process for industrial-scale production and to explore other bio-based precursors.

Greener Epoxidation Reagents: The development of sustainable epoxidation methods using greener oxidants and solvents is a priority. clemson.edu This includes exploring enzymatic catalysis or using hydrogen peroxide with recyclable catalysts to minimize waste.

Chemical Recycling and Circularity: Epoxy-based thermosets are notoriously difficult to recycle. mdpi.com A major research thrust is the design of new epoxy systems, potentially using diepoxides like this compound, that contain chemically cleavable linkages. This would allow for the depolymerization of the material back to its monomeric components, which can then be reused to create new polymers, establishing a true circular economy. mdpi.commdpi.com Strategies include incorporating reversible bonds that can be broken under specific conditions, such as with an acid or through a transesterification reaction. mdpi.comacs.org

Addressing Grand Challenges in Organic and Materials Chemistry through Diepoxide Research Initiatives

Research on this compound is situated at the intersection of several "grand challenges" in the chemical sciences. nih.govfrontiersin.orgerpublications.com These are fundamental problems that, if solved, would have a broad impact on science and society.

Interface of Organic and Materials Chemistry: The evolution of organic chemistry increasingly involves its expansion into materials science. researchgate.net this compound serves as a perfect example of a molecule that bridges these disciplines—it is a target for sophisticated organic synthesis while also being a building block for advanced functional materials. nih.gov

Sustainability and Green Chemistry: A major challenge is the development of chemical processes that convert waste or renewable biomass into valuable chemicals without generating further waste. nih.gov The pursuit of bio-based routes to this compound and its use in chemically recyclable polymers directly addresses the need for a more sustainable and circular materials economy. nsf.govacs.org

Complexity and Selectivity in Synthesis: A perennial goal in organic chemistry is to synthesize complex molecules with absolute control over their three-dimensional structure. The development of new catalytic methods for the selective transformation of C2-symmetric molecules like this compound contributes to this grand challenge by providing new tools to build molecular complexity from simple, readily available starting materials. orgsyn.org

By focusing on these emerging research directions, the scientific community can unlock the full potential of this compound, transforming it from a niche synthetic intermediate into a versatile platform chemical for addressing some of the most pressing challenges in modern chemistry.

Q & A

Q. What are the established synthetic protocols for enantiomerically pure (R,R)-1,2:4,5-diepoxypentane, and how is enantiopurity validated?

The synthesis of (R,R)-1,2:4,5-diepoxypentane involves stereoselective epoxidation of a diene precursor. A validated protocol (Scheme 1 in ) employs Sharpless asymmetric epoxidation or enzymatic methods to achieve high enantiomeric excess (e.e.). Post-synthesis, enantiopurity is confirmed via chiral HPLC or polarimetry, with nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H and 13^{13}C) used to verify structural integrity . For asymmetric intermediates, Mosher ester analysis or X-ray crystallography may resolve ambiguities in stereochemical assignments .

Q. What spectroscopic and chromatographic techniques are critical for characterizing 1,2:4,5-diepoxypentane?

Key techniques include:

  • NMR spectroscopy : 1^1H NMR identifies epoxide protons (δ 3.0–4.0 ppm), while 13^{13}C NMR confirms carbons adjacent to oxygen (δ 45–60 ppm).
  • Mass spectrometry (MS) : High-resolution MS (HRMS) determines molecular formula (C5_5H8_8O2_2) and fragmentation patterns.
  • Infrared (IR) spectroscopy : Epoxide ring vibrations (~1250 cm1^{-1}) and C-O stretching (~850 cm1^{-1}) are diagnostic .
  • Gas chromatography (GC) : Purity assessment via retention time matching against standards .

Advanced Research Questions

Q. How can competing regioselectivity in nucleophilic additions to 1,2:4,5-diepoxypentane be controlled for bidirectional synthesis?

Bidirectional synthesis requires precise control of nucleophilic attack at either the 1,2- or 4,5-epoxide positions. Organometallic reagents (e.g., Grignard or organocuprates) favor specific sites based on steric and electronic factors. For example, bulky nucleophiles preferentially attack less hindered epoxides. Sequential addition strategies (e.g., using Lewis acids like BF3_3-OEt2_2 to activate one epoxide) enable regioselective functionalization . Kinetic studies via in situ IR or 1^1H NMR monitoring can optimize reaction conditions .

Q. What strategies mitigate stereochemical scrambling during 1,2:4,5-diepoxypentane’s use in natural product synthesis?

Stereochemical integrity is maintained by:

  • Low-temperature reactions : Reduces epoxide ring-opening reversibility.
  • Protecting groups : Temporary masking of reactive epoxides (e.g., silyl ethers) prevents undesired side reactions.
  • Chiral auxiliaries : Direct stereochemistry in downstream transformations, as demonstrated in the synthesis of Diospongin A, where the diepoxide’s symmetry was exploited for bidirectional chain elongation .

Q. How do solvent polarity and catalyst choice influence the reactivity of 1,2:4,5-diepoxypentane in ring-opening polymerizations?

Polar aprotic solvents (e.g., THF, DMF) enhance electrophilicity of epoxide carbons, accelerating nucleophilic attack. Catalysts like Lewis acids (e.g., SnCl4_4) or bases (e.g., K2_2CO3_3) modulate polymerization kinetics. For stereoregular polymers, chiral catalysts (e.g., Jacobsen’s Co-salen complexes) enforce tacticity during chain propagation .

Data Analysis and Contradictions

Q. How should researchers reconcile discrepancies in reported yields for 1,2:4,5-diepoxypentane syntheses?

Yield variations arise from differences in starting material purity, epoxidation methods (e.g., peracid vs. enzymatic), and workup protocols. For example, reports 65–75% yields using mCPBA (meta-chloroperbenzoic acid), while cites 50–60% via enzymatic oxidation. Cross-validation with controlled replicates and purity assessments (e.g., GC-MS) is essential .

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